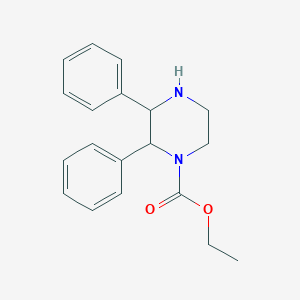

Ethyl 2,3-diphenylpiperazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of piperazine derivatives, such as EDDP, has been a topic of recent research . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the aza-Michael addition between a diamine and an in situ generated sulfonium salt .Molecular Structure Analysis

The molecular structure of EDDP can be found in various databases, such as PubChem . It is a compound with the molecular formula C19H22N2O2 .Aplicaciones Científicas De Investigación

Synthesis of Functionalized Tetrahydropyridines

Ethyl 2-methyl-2,3-butadienoate, related to Ethyl 2,3-diphenylpiperazine-1-carboxylate, is used in the synthesis of highly functionalized tetrahydropyridines. This process involves a [4 + 2] annulation with N-tosylimines, resulting in ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity (Zhu, Lan, & Kwon, 2003).

Carboxyl-Protecting Group in Peptide Chemistry

The 2-(diphenylphosphino)ethyl group, a derivative of Ethyl 2,3-diphenylpiperazine-1-carboxylate, is used as a carboxyl-protecting group in peptide chemistry. This group is introduced through esterification and is stable under standard conditions for peptide synthesis, showing its potential in this field (Chantreux, Gamet, Jacquier, & Verducci, 1984).

Synthesis of Bridged 3-Benzazepine Derivatives

Ethyl 3,4-dimethoxyphenyl(phenyl)acetate, a compound related to Ethyl 2,3-diphenylpiperazine-1-carboxylate, is employed in the synthesis of bridged 3-benzazepine derivatives. These derivatives serve as conformationally restricted dopamine analogues, indicating their utility in neurochemistry (Gentles, Middlemiss, Proctor, & Sneddon, 1991).

Thiophene-Based Bis-Heterocyclic Monoazo Dyes

Ethyl 2-amino-5-methyl-4-(phenylcarbamoyl)thiophene-3-carboxylate, another derivative, is used in synthesizing novel thiophene-based bis-heterocyclic monoazo dyes. These dyes are characterized by their solvatochromic behavior and tautomeric structures in various solvents, showing applications in materials science (Karcı & Karcı, 2012).

Synthesis of Pyrazole Derivatives

The compound plays a role in the synthesis of pyrazole derivatives, specifically 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid-4-ethyl ester, which is further used to create various ester and amide derivatives. This illustrates its versatility in organic synthesis (Şener, Bildirici, Tozlu, Genc, & Arisoy, 2007).

Synthesis of Piperazine and Penicillanic Acid Derivatives

Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylate, a related compound, is used to create hybrid molecules containing penicillanic acid or cephalosporanic acid moieties. These compounds have been screened for their antimicrobial, antilipase, and antiurease activities, indicating their potential in medicinal chemistry (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Novel Coupling Reagent in Peptide Synthesis

Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate, a novel coupling reagent developed for solid phase peptide synthesis, is another derivative that demonstrates the compound's broad application in peptide chemistry (Robertson, Jiang, & Ramage, 1999).

Propiedades

IUPAC Name |

ethyl 2,3-diphenylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c1-2-23-19(22)21-14-13-20-17(15-9-5-3-6-10-15)18(21)16-11-7-4-8-12-16/h3-12,17-18,20H,2,13-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHGUOBVQHSJQOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCNC(C1C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90587597 |

Source

|

| Record name | Ethyl 2,3-diphenylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,3-diphenylpiperazine-1-carboxylate | |

CAS RN |

912763-37-2 |

Source

|

| Record name | Ethyl 2,3-diphenylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B1357205.png)

![3-[(3-Chloro-4-methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1357214.png)

![1-[1-(2-chlorophenyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B1357238.png)